tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Description
Molecular Formula: C₁₃H₁₆FN₃O₂
Molecular Weight: 265.28 g/mol
IUPAC Name: tert-butyl N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]carbamate
Key Features:
- Comprises a tert-butyl carbamate group attached to a 5-fluoro-benzimidazole core.
- The fluorine atom at the 5-position of the benzimidazole ring enhances electronic effects, while the tert-butyl group provides steric bulk, influencing both chemical stability and biological interactions .
- Potential applications in medicinal chemistry, particularly as an intermediate for drug candidates targeting enzymes or receptors involved in diseases such as cancer or microbial infections.
Properties
Molecular Formula |
C13H16FN3O2 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
WUYHNBNRZCDIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzimidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Halogen-Substituted Benzimidazole Derivatives
Substituent Variations on the Carbamate Group
| Compound Name | Molecular Formula | Substituent | Key Differences | Biological Implications |
|---|---|---|---|---|
| Ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate | C₁₂H₁₅N₃O₂ | Ethyl ester + N-methyl | Smaller substituent (ethyl vs. tert-butyl) reduces steric hindrance, potentially improving solubility. | Faster metabolic degradation due to ester hydrolysis, limiting bioavailability compared to tert-butyl derivatives . |
| Methyl (5-butyl-1H-benzo[d]imidazol-2-yl)carbamate | C₁₃H₁₇N₃O₂ | Methyl ester + butyl chain | Hydrophobic butyl group enhances membrane permeability but may reduce aqueous solubility. | Demonstrated antitumoral activity in vitro, though direct comparisons are lacking . |
Core Heterocycle Modifications
| Compound Name | Molecular Formula | Core Structure | Key Differences | Biological Implications |
|---|---|---|---|---|
| tert-Butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate | C₁₄H₁₇FN₄O₂ | Pyridine + imidazole | Replaces benzimidazole with pyridine-imidazole hybrid. Broader π-electron system may alter binding to aromatic-rich enzyme pockets. | Exhibits inhibitory effects on kinases involved in cancer progression . |
| tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate | C₁₅H₂₁N₃O₂ | Indazole core | Indazole’s fused pyrazole ring introduces additional hydrogen-bonding sites. | Enhanced selectivity for serotonin receptors compared to benzimidazole analogs . |
Functional Group Replacements
| Compound Name | Molecular Formula | Functional Group | Key Differences | Biological Implications |
|---|---|---|---|---|
| 5-Fluoro-1H-benzo[d]imidazole | C₇H₅FN₂ | No carbamate group | Lacks the tert-butyl carbamate, reducing steric protection and stability. | Lower in vivo efficacy due to rapid degradation, but serves as a scaffold for further derivatization . |
| tert-Butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)carbamate | C₁₃H₁₄FN₃O₄S | Thiadiazole ring | Thiadiazole’s electron-deficient core enhances interactions with cysteine residues in enzymes. | Potent antimicrobial activity but higher toxicity compared to benzimidazole derivatives . |
Key Structural Advantages of the Target Compound
- Fluorine Substituent : Enhances electronegativity, improving binding to polar enzyme active sites and metabolic stability via reduced oxidative metabolism .
- tert-Butyl Group : Provides steric shielding to the carbamate group, prolonging half-life in biological systems. However, may reduce solubility, necessitating formulation optimization .
- Benzimidazole Core : Mimics purine structures, enabling interactions with ATP-binding pockets in kinases and helicases .
Biological Activity
Tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a tert-butyl group, a benzo[d]imidazole moiety, and a carbamate functional group, which may influence its reactivity and biological interactions.
- Molecular Formula : C13H16FN3O
- Molecular Weight : 265.28 g/mol
- CAS Number : 1446513-90-1
- Purity : Minimum 95%
The presence of the fluorine atom in the benzo[d]imidazole structure enhances the compound's pharmacological potential by influencing its electronic properties and reactivity.
Case Studies
- Microtubule Destabilization : Compounds with structural similarities to this compound have demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : In studies involving breast cancer cells (MDA-MB-231), certain benzo[d]imidazole derivatives were found to enhance caspase activity, suggesting that they can induce apoptosis effectively at micromolar concentrations .
The mechanism through which this compound may exert its biological effects could involve:
- Enzyme Inhibition : The compound might act as an inhibitor or modulator of key enzymes involved in cancer progression.
- Receptor Interaction : Its unique structure may enable it to bind selectively to specific receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The bulky tert-butyl group contributes to steric hindrance, potentially enhancing selectivity towards biological targets compared to simpler derivatives. A comparative analysis of similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluoro-1H-benzo[d]imidazole | Structure | Base structure without carbamate |
| Tert-butyl carbamate | Structure | Lacks the benzo[d]imidazole moiety |
| 1-(tert-butoxycarbonyl)-5-fluoroindole | Structure | Indole instead of benzo[d]imidazole |
| 2-(tert-butoxycarbonyl)-4-fluorophenylalanine | Structure | Amino acid derivative |
Research Findings and Future Directions
While direct studies on this compound are sparse, ongoing research into related compounds suggests a pathway for future investigations. Potential directions include:
- In vitro Testing : Evaluating the compound's efficacy against various cancer cell lines.
- In vivo Studies : Assessing pharmacokinetics and therapeutic potential in animal models.
- Molecular Docking Studies : Exploring binding affinities with target enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
